molecular formula C10H11FN4 B13533292 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline

Cat. No.: B13533292
M. Wt: 206.22 g/mol
InChI Key: FRAADAWUJSDRST-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline is a chemical compound that features a 1,2,4-triazole ring substituted with dimethyl groups and a fluorine atom attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent for various diseases.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    5-Fluoroaniline: An aniline derivative with a fluorine atom, similar to the aniline moiety in the compound of interest.

    1,2,4-Triazole: The core structure present in the compound, which is a common scaffold in many biologically active molecules.

Uniqueness

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline is unique due to the combination of the 1,2,4-triazole ring with dimethyl and fluorine substitutions. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-fluoroaniline

InChI

InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)8-4-3-7(11)5-9(8)12/h3-5H,12H2,1-2H3

InChI Key

FRAADAWUJSDRST-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=C(C=C(C=C2)F)N)C

Origin of Product

United States

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